N-(1,3,4-Thiadiazol-2-yl)pivalamide
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Overview
Description
N-(1,3,4-Thiadiazol-2-yl)pivalamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-Thiadiazol-2-yl)pivalamide typically involves the reaction of 1,3,4-thiadiazole derivatives with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
Starting Materials: 1,3,4-thiadiazole derivative and pivaloyl chloride.
Reaction Conditions: Organic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Procedure: The 1,3,4-thiadiazole derivative is dissolved in the organic solvent, and pivaloyl chloride is added dropwise with stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-Thiadiazol-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols, alcohols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-(1,3,4-Thiadiazol-2-yl)pivalamide has a wide range of scientific research applications:
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)pivalamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It interferes with DNA replication and repair processes, inducing apoptosis in cancer cells.
Antifungal Activity: The compound disrupts fungal cell membrane integrity and inhibits key metabolic pathways.
Comparison with Similar Compounds
N-(1,3,4-Thiadiazol-2-yl)pivalamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial properties.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Used as a carbonic anhydrase inhibitor.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Investigated for its anticancer activity.
These compounds share the 1,3,4-thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C7H11N3OS |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-7(2,3)5(11)9-6-10-8-4-12-6/h4H,1-3H3,(H,9,10,11) |
InChI Key |
WCZMAJPTDZWGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=CS1 |
Origin of Product |
United States |
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